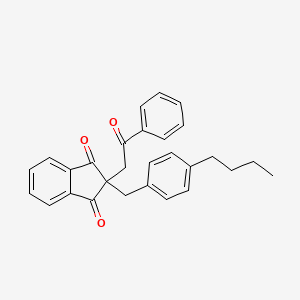![molecular formula C17H18ClNO2 B4935472 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide](/img/structure/B4935472.png)
2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide, also known as CHEB, is a chemical compound that has been widely used in scientific research due to its unique properties. CHEB is a benzamide derivative that has a chloro group and an ethoxyphenyl group attached to the benzene ring. This compound has been found to have a wide range of applications in different fields of science, including biochemistry, pharmacology, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide involves its binding to the sigma-1 receptor, which leads to the modulation of various cellular processes. The binding of 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide to the sigma-1 receptor has been found to result in the activation of various signaling pathways such as the PI3K/Akt pathway, which is involved in cell survival and proliferation. 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide has also been found to inhibit the activity of the ERK pathway, which is involved in cell differentiation and apoptosis.
Biochemical and Physiological Effects:
2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the cellular processes that are regulated by this receptor. 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide. One direction is to further investigate its potential therapeutic applications for cancer, neurodegenerative disorders, and psychiatric disorders. Another direction is to study the structure-activity relationship of 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide and its derivatives to identify compounds with improved potency and selectivity for the sigma-1 receptor. Additionally, the development of new methods for the synthesis of 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide and its derivatives can also be a future direction for research.
Métodos De Síntesis
2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide can be synthesized through a multi-step process that involves the reaction of 2-chlorobenzoyl chloride with 4-ethoxyphenylethylamine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide. The synthesis of 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide is a relatively simple process that can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide has been used in various scientific research studies due to its unique properties. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This receptor has been linked to various diseases such as cancer, neurodegenerative disorders, and psychiatric disorders. 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide has been found to have potential therapeutic applications for these diseases.
Propiedades
IUPAC Name |
2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-3-21-14-10-8-13(9-11-14)12(2)19-17(20)15-6-4-5-7-16(15)18/h4-12H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUQTZAAIQANEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine](/img/structure/B4935392.png)
![1-(5-bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B4935396.png)
![1-sec-butyl-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B4935405.png)
![ethyl 1-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B4935410.png)
![4'-(3-chloro-4-methylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4935413.png)

![N,N-dimethyl-N'-[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B4935430.png)
![1-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4935433.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-[(2E)-4-methyl-2-penten-1-yl]piperidine](/img/structure/B4935435.png)

![5-{4-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4935449.png)


![[2-(3-propoxyphenyl)ethyl]amine hydrochloride](/img/structure/B4935478.png)